3-Amino-3-deoxyglucose
Overview
Description
Aldehydo-D-kanosamine is the acyclic form of D-kanosamine. It derives from an aldehydo-D-glucose. It is a conjugate base of an aldehydo-D-kanosamine(1+).
Mechanism of Action
Target of Action
3-Amino-3-deoxyglucose, also known as Kanosamine, primarily targets Saccharomyces cerevisiae and human pathogenic fungi Candida albicans . These organisms are significant in the context of human health as they are common pathogens causing fungal infections.
Mode of Action
Kanosamine exhibits its antifungal activity through the inhibition of cell wall synthesis and the inhibition of GlcN-6-P synthase . This compound is phosphorylated in the cytoplasm to form kanosamine-6-phosphate, which inhibits the enzyme GlcN-6-P synthase . This inhibition disrupts the normal function of the targeted organisms, leading to their eventual death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell wall synthesis pathway in fungi . By inhibiting this pathway, the compound prevents the normal development and maintenance of the fungal cell wall, leading to structural instability and death of the fungi .
Pharmacokinetics
It is known that the compound is a potent glycating agent, which means it can react with proteins and other biomolecules, potentially affecting its distribution, metabolism, and excretion .
Result of Action
The primary result of the action of this compound is the death of the targeted fungi . By inhibiting crucial biochemical pathways, the compound disrupts the normal functioning of the fungi, leading to their death . This makes it an effective antifungal agent.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, such as glucosamine and N-acetylglucosamine, can overcome the inhibitory effect of this compound on cell wall synthesis . Therefore, the efficacy and stability of the compound can be affected by the biochemical environment in which it is used.
Biochemical Analysis
Cellular Effects
It is known that the compound has antibacterial activity , suggesting that it may influence cellular processes in bacteria
Molecular Mechanism
It is known to be a powerful glycating agent , suggesting that it may exert its effects through binding interactions with biomolecules and potentially influencing enzyme activity and gene expression
Metabolic Pathways
It is known that the compound is a product of the Maillard reaction
Properties
IUPAC Name |
(2R,3S,4S,5R)-3-amino-2,4,5,6-tetrahydroxyhexanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO5/c7-5(3(10)1-8)6(12)4(11)2-9/h1,3-6,9-12H,2,7H2/t3-,4+,5+,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEXHEVNPRRHDY-SLPGGIOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)N)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)N)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501318423 | |
Record name | Kanosamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501318423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
576-44-3 | |
Record name | Kanosamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=576-44-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kanosamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576443 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Kanosamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501318423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | KANOSAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EB87VF7OH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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